

Ro 04-5595 Hydrochloride: A Technical Guide for Researchers

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Compound of Interest		
Compound Name:	Ro 04-5595 hydrochloride	
Cat. No.:	B1679426	Get Quote

For researchers, scientists, and drug development professionals, this document provides a comprehensive technical overview of **Ro 04-5595 hydrochloride**, a selective antagonist of GluN2B-containing N-methyl-D-aspartate (NMDA) receptors. This guide covers supplier and purity information, key experimental data, detailed methodologies, and relevant signaling pathways.

Chemical and Physical Properties

Ro 04-5595 hydrochloride is a potent and selective antagonist for NMDA receptors containing the GluN2B subunit. Its systematic IUPAC name is 1-[2-(4-chlorophenyl)ethyl]-1,2,3,4-tetrahydro-6-methoxy-2-methyl-7-isoquinolinol hydrochloride.

Property	Value
Molecular Formula	C19H22CINO2·HCI
Molecular Weight	368.3 g/mol
CAS Number	64047-73-0
Appearance	White to off-white solid
Storage	Desiccate at +4°C

Supplier and Purity Information



Several commercial suppliers offer **Ro 04-5595 hydrochloride** for research purposes. The purity of the compound is a critical factor for experimental reproducibility. The following table summarizes information from various suppliers. Researchers should always refer to the batch-specific certificate of analysis provided by the supplier.

Supplier	Catalog Number	Purity Specification	Analytical Method
Tocris Bioscience	2005	≥98%	HPLC[1][2]
MedchemExpress	HY-101655	>98%	Not specified
BioCrick	BCC7234	>98%	HPLC, NMR[3]
Santa Cruz Biotechnology	sc-204123	Not specified	Not specified

Biological Activity and Mechanism of Action

Ro 04-5595 hydrochloride is a selective antagonist of NMDA receptors that contain the GluN2B subunit. The NMDA receptor is a ligand-gated ion channel that plays a crucial role in synaptic plasticity, learning, and memory. The activity of **Ro 04-5595 hydrochloride** is characterized by its binding affinity to the GluN2B subunit.

Parameter	Value
K _i (inhibition constant)	31 nM[2][4]
EC50	186 ± 32 nmol/L

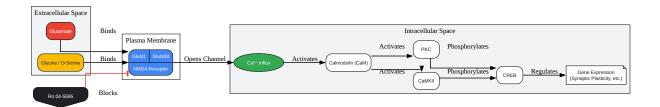
The mechanism of action involves the selective blockade of ion flow through the NMDA receptor channel when the GluN2B subunit is present. This selectivity allows for the targeted investigation of GluN2B-mediated neuronal processes.

NMDA Receptor Signaling Pathway

The NMDA receptor is a heterotetrameric complex typically composed of two GluN1 subunits and two GluN2 subunits. The binding of glutamate to the GluN2 subunit and a co-agonist (glycine or D-serine) to the GluN1 subunit, coupled with membrane depolarization to relieve



magnesium block, leads to channel opening and calcium influx. This calcium influx triggers a cascade of downstream signaling events. Ro 04-5595, by selectively blocking GluN2B-containing receptors, modulates these downstream pathways.



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Caption: Simplified NMDA receptor signaling pathway and the inhibitory action of Ro 04-5595.

Experimental Protocols

This section provides detailed methodologies for key experiments involving **Ro 04-5595 hydrochloride**.

In Vivo Locomotor Activity in Mice

This protocol is adapted from standard procedures for assessing the effect of a compound on spontaneous movement in mice.

Objective: To determine the effect of **Ro 04-5595 hydrochloride** on locomotor activity.

Materials:

- Ro 04-5595 hydrochloride
- Sterile saline (0.9% NaCl)

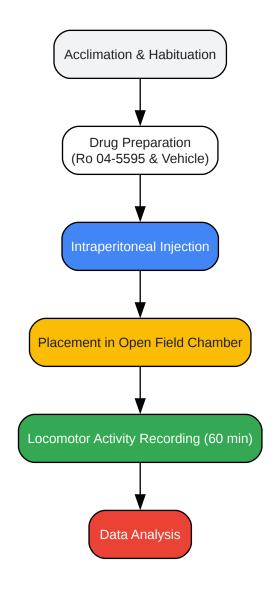


- Vehicle (e.g., saline or a specific solvent if required)
- Male C57BL/6 mice (8-10 weeks old)
- Open field activity chambers equipped with infrared beams
- Syringes and needles for intraperitoneal (i.p.) injection

Procedure:

- Acclimation: Acclimate mice to the testing room for at least 1 hour before the experiment.
- Habituation: Habituate the mice to the open field chambers for 30 minutes one day prior to testing.
- Drug Preparation: Dissolve **Ro 04-5595 hydrochloride** in sterile saline to the desired concentrations (e.g., 5, 10, and 20 mg/kg). Prepare a vehicle control (saline).
- Injection: Administer **Ro 04-5595 hydrochloride** or vehicle via i.p. injection. The injection volume should be consistent across all animals (e.g., 10 ml/kg).
- Data Acquisition: Immediately after injection, place each mouse in the center of an open field chamber. Record locomotor activity (e.g., distance traveled, rearing frequency) for 60 minutes in 5-minute bins.
- Data Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to compare the effects of different doses of Ro 04-5595 hydrochloride to the vehicle control.





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Caption: Experimental workflow for assessing locomotor activity in mice.

In Vitro Autoradiography

This protocol describes the use of radiolabeled Ro 04-5595 to visualize the distribution of GluN2B receptors in brain tissue.

Objective: To determine the regional binding of [³H]**Ro 04-5595 hydrochloride** in brain sections.

Materials:

• [3H]Ro 04-5595 hydrochloride



- Unlabeled Ro 04-5595 hydrochloride (for non-specific binding)
- Rat or mouse brains, sectioned on a cryostat (e.g., 20 μm) and mounted on slides
- Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4)
- Wash buffer (ice-cold incubation buffer)
- Phosphor imaging plates or film
- · Scintillation counter

Procedure:

- Tissue Preparation: Thaw slide-mounted brain sections to room temperature.
- Pre-incubation: Pre-incubate the sections in incubation buffer for 15-30 minutes at room temperature to remove endogenous ligands.
- Incubation: Incubate the sections with [³H]Ro 04-5595 hydrochloride (e.g., 5-10 nM) in incubation buffer for 60-90 minutes at room temperature. For non-specific binding, incubate adjacent sections in the presence of a high concentration of unlabeled Ro 04-5595 hydrochloride (e.g., 10 μM).
- Washing: Wash the sections in ice-cold wash buffer (e.g., 2 x 5 minutes) to remove unbound radioligand.
- Drying: Briefly rinse the sections in ice-cold deionized water and dry them under a stream of cool air.
- Exposure: Expose the dried sections to a phosphor imaging plate or film for an appropriate duration (which may range from days to weeks depending on the signal).
- Image Analysis: Quantify the signal intensity in different brain regions using densitometry software. Specific binding is calculated by subtracting the non-specific binding from the total binding.

Electrophysiology (Whole-Cell Patch-Clamp)



This protocol provides a general framework for assessing the effect of **Ro 04-5595 hydrochloride** on NMDA receptor-mediated currents in neurons.

Objective: To measure the inhibition of NMDA-evoked currents by **Ro 04-5595 hydrochloride**.

Materials:

- Ro 04-5595 hydrochloride
- Cultured neurons or acute brain slices
- Artificial cerebrospinal fluid (aCSF)
- Internal solution for the patch pipette
- Patch-clamp amplifier and data acquisition system
- Microscope with micromanipulators

Procedure:

- Preparation: Prepare cultured neurons or acute brain slices according to standard laboratory protocols.
- Recording Setup: Place the preparation in the recording chamber and perfuse with aCSF.
- Patching: Obtain a whole-cell patch-clamp recording from a neuron of interest.
- Baseline Recording: Record baseline NMDA receptor-mediated currents. These can be evoked by local application of NMDA or by synaptic stimulation in the presence of AMPA and GABA receptor antagonists.
- Drug Application: Perfuse the chamber with aCSF containing **Ro 04-5595 hydrochloride** at the desired concentration (e.g., $100 \text{ nM} 10 \mu\text{M}$).
- Post-Drug Recording: Record NMDA receptor-mediated currents in the presence of the drug.
- Washout: Perfuse with drug-free aCSF to observe any reversal of the effect.



 Data Analysis: Measure the amplitude of the NMDA receptor-mediated currents before, during, and after drug application. Calculate the percentage of inhibition caused by Ro 04-5595 hydrochloride.

Conclusion

Ro 04-5595 hydrochloride is a valuable pharmacological tool for the investigation of GluN2B-containing NMDA receptor function in both in vitro and in vivo models. Its high selectivity and well-characterized binding properties make it suitable for a wide range of applications in neuroscience research. When using this compound, it is essential to source it from a reputable supplier and to carefully consider the experimental design and appropriate controls to ensure the validity and reproducibility of the findings.

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